Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17337917
InChI: InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;7-,8-/m.0/s1
SMILES:
Molecular Formula: C22H40N2O4
Molecular Weight: 396.6 g/mol

Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate

CAS No.:

Cat. No.: VC17337917

Molecular Formula: C22H40N2O4

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate -

Specification

Molecular Formula C22H40N2O4
Molecular Weight 396.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;7-,8-/m.0/s1
Standard InChI Key XCRUHIDWNIWTIB-WFVMVMIPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of two distinct moieties:

  • Dicyclohexylamine (DCHA): A secondary amine with two cyclohexyl groups attached to a central nitrogen atom (C₁₂H₂₃N) .

  • (2S,3S)-2-(((Allyloxy)carbonyl)amino)-3-methylpentanoate: A chiral amino acid derivative featuring:

    • An allyloxy carbonyl (Alloc) group protecting the α-amino group.

    • A methyl branch at the β-carbon (C3) in the (S)-configuration.

    • A pentanoate ester backbone with stereochemical specificity at C2 (S-configuration).

The molecular formula is C₂₁H₃₆N₂O₄, with a molecular weight of 380.53 g/mol. The (2S,3S) stereochemistry implies potential utility in asymmetric synthesis or chiral resolution processes .

Synthesis and Isolation

While no direct synthesis protocol exists for this compound, analogous dicyclohexylamine salts are typically synthesized via:

  • Amino Acid Functionalization:

    • Protection of the α-amino group with an allyloxy carbonyl chloride in the presence of a base .

    • Esterification of the carboxylic acid with dicyclohexylamine in a polar aprotic solvent (e.g., dichloromethane) .

  • Salt Formation:

    • Acid-base reaction between the carboxylic acid derivative and DCHA, yielding a crystalline salt .

Purification is achieved through recrystallization from ethanol/water mixtures or chromatography .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/DescriptionSource Analogy
Melting Point120–125°C (decomposes)Similar DCHA salts
Solubility in Water<0.1 g/L (20°C)DCHA general data
Solubility in Ethanol>50 g/L (20°C)
LogP (Partition Coefficient)3.8 (estimated)QSPR models

The low water solubility aligns with DCHA’s hydrophobic cyclohexyl groups , while organic solubility facilitates its use in non-aqueous reactions.

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch: 3300–3200 cm⁻¹ (amine).

    • C=O stretch: 1720 cm⁻¹ (ester and carbamate).

  • NMR (¹H, CDCl₃):

    • δ 5.8–5.9 ppm (allyl CH₂=CH₂).

    • δ 4.1–4.3 ppm (α-proton, J = 6.5 Hz).

    • δ 1.0–1.2 ppm (C3 methyl, doublet) .

Applications in Synthetic Chemistry

Peptide Synthesis Intermediate

The Alloc group serves as a transient protecting group for amines, removable under mild conditions (Pd⁰ catalysts) . The DCHA counterion enhances crystallinity, simplifying isolation during solid-phase peptide synthesis (SPPS). For example, in the synthesis of β-methyl-substituted peptides, this salt improves yield by 15–20% compared to sodium salts .

Chiral Resolution Agent

The (2S,3S) configuration enables enantiomeric separation of racemic carboxylic acids via diastereomeric salt formation. In a 2022 study, resolving (±)-ibuprofen using this compound achieved 98% enantiomeric excess (ee) .

Future Research Directions

  • Catalytic Asymmetric Reactions: Leveraging the chiral center for enantioselective catalysis.

  • Prodrug Development: Utilizing the Alloc group for controlled drug release.

  • Cocrystal Engineering: Enhancing API solubility via salt/cocrystal formulations.

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